molecular formula C30H50O2 B1668229 Calenduladiol CAS No. 10070-48-1

Calenduladiol

Cat. No.: B1668229
CAS No.: 10070-48-1
M. Wt: 442.7 g/mol
InChI Key: AJBZENLMTKDAEK-SKESNUHASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calenduladiol typically involves the extraction of triterpenoids from Calendula officinalis flowers. Various extraction methods such as homogenizer-assisted extraction, maceration, Soxhlet extraction, and ultrasound-assisted extraction are employed, with methanol being a common solvent . The extracted compounds are then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Calendula officinalis using optimized extraction methods to maximize yield. The process includes drying the plant material, followed by solvent extraction and purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions: Calenduladiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: 30-oxo-calenduladiol.

    Reduction: Various reduced forms of this compound with modified functional groups.

    Substitution: Derivatives with new functional groups enhancing biological activity.

Comparison with Similar Compounds

    Betulin: Another lupane-type triterpene with similar anti-inflammatory and anticancer properties.

    Lupeol: Known for its anti-inflammatory and antioxidant activities.

    Betulinic Acid: Exhibits anticancer and antiviral properties.

Uniqueness of Calenduladiol: this compound stands out due to its dual hydroxyl groups at positions 3 and 16, which contribute to its unique bioactivity profile . Its ability to act as a CCR5 antagonist and its diverse range of biological activities make it a valuable compound for research and therapeutic applications .

Properties

CAS No.

10070-48-1

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-4,9-diol

InChI

InChI=1S/C30H50O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22+,23-,24-,25+,27-,28+,29+,30+/m0/s1

InChI Key

AJBZENLMTKDAEK-SKESNUHASA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]2O)C)C)(C)C)O)C)C

SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C

Appearance

Solid powder

10070-48-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Calenduladiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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